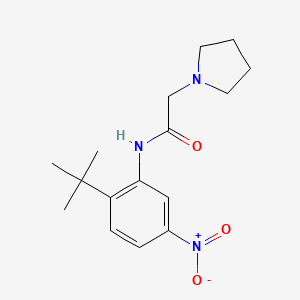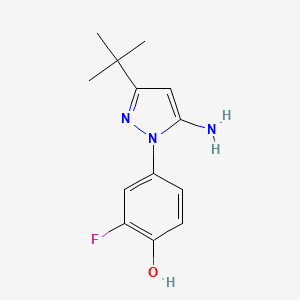
methyl 4,6-dichloro-1-methyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-Dichloro-1-methylindole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative and chlorinating agents.
Chlorination: The indole core is subjected to chlorination to introduce chlorine atoms at the 4 and 6 positions.
Carboxylation: Finally, the carboxylate group is introduced at the 2 position to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity.
化学反応の分析
Types of Reactions: Methyl 4,6-Dichloro-1-methylindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole core to more oxidized derivatives.
Reduction: Reduction reactions can reduce the chlorine atoms or other functional groups.
Substitution: Substitution reactions can replace chlorine atoms with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and substituted indole derivatives.
科学的研究の応用
Chemistry: In chemistry, Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: In the medical field, Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is explored for its therapeutic potential. Its derivatives may be developed into drugs targeting various diseases.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
作用機序
The mechanism by which Methyl 4,6-Dichloro-1-methylindole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, in anticancer applications, it may interact with enzymes or receptors involved in cell proliferation and apoptosis.
類似化合物との比較
Methyl 3,5-Dichloro-1-methylindole-2-carboxylate
Methyl 4,6-Dibromo-1-methylindole-2-carboxylate
Methyl 4,6-Dichloro-1-ethylindole-2-carboxylate
Uniqueness: Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity
特性
分子式 |
C11H9Cl2NO2 |
|---|---|
分子量 |
258.10 g/mol |
IUPAC名 |
methyl 4,6-dichloro-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C11H9Cl2NO2/c1-14-9-4-6(12)3-8(13)7(9)5-10(14)11(15)16-2/h3-5H,1-2H3 |
InChIキー |
SYWHOEXLRNEJGL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC2=C1C=C(C=C2Cl)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propyne, 3-[(1-methylethyl)thio]-](/img/structure/B15359019.png)





![(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B15359047.png)
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15359063.png)


![7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B15359091.png)
![6-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15359097.png)


